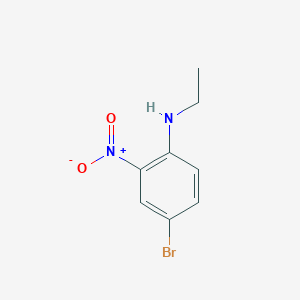

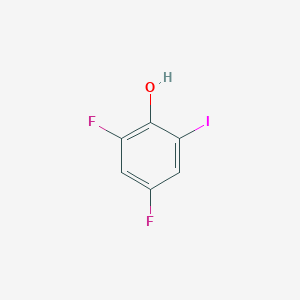

2,4-Difluoro-6-iodophenol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of fluorinated phenolic compounds can be complex, involving multiple steps and specific conditions. For instance, the synthesis of 2,6-bis(trifluoroacetyl)phenols involves a dibromination-double dehydrobromination sequence from corresponding cyclohexanones, which is considered superior to traditional approaches . Similarly, the synthesis of 2,6-difluoro-2'-sulfobenzophenone is achieved through a one-pot reaction of 2,6-difluorophenyllithium with 2-sulfobenzoic acid cyclic anhydride in THF at -70°C . These methods highlight the potential pathways that could be adapted for the synthesis of 2,4-Difluoro-6-iodophenol, although the specific synthesis route for this compound is not provided.

Molecular Structure Analysis

The molecular structure of fluorinated phenols can be influenced by the presence of halogen atoms, which can lead to the formation of intramolecular hydrogen bonds. For example, the molecular structure of 2-fluorophenol and 2,6-difluorophenol determined by electron diffraction suggests the possibility of weak intramolecular hydrogen bonding . This information can be extrapolated to suggest that 2,4-Difluoro-6-iodophenol may also exhibit similar intramolecular interactions due to the presence of fluorine atoms ortho to the hydroxyl group.

Chemical Reactions Analysis

The reactivity of fluorinated phenolic compounds can be quite diverse. The lithium salt of 2,6-difluoro-2'-sulfobenzophenone, for example, demonstrates the potential for nucleophilic aromatic substitution reactions due to the activation of fluorine atoms . This suggests that 2,4-Difluoro-6-iodophenol could also participate in similar reactions, with the iodine atom potentially serving as a good leaving group for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated phenolic compounds are often characterized by their molecular structure and substituents. For instance, the crystal and molecular structure of anti-3',4'-difluoro-2-hydroxyiminopropiophenone shows different biological activities between its isomers, which is attributed to the arrangement of the carbonyl and hydroxyimino-groups . The presence of fluorine atoms can also influence the optical and electrochemical properties, as seen in the case of indenofluorene derivatives . While the specific properties of 2,4-Difluoro-6-iodophenol are not detailed, it is reasonable to assume that its physical and chemical properties would be similarly affected by the presence of fluorine and iodine substituents.

Applications De Recherche Scientifique

Synthesis and Labelling

- Tritium Labelling: 2,4-Difluoro-6-iodophenol is used in tritium labelling, as demonstrated by Hamada et al. (1975). They successfully labelled 2,4-dichlorophenol with tritium at the 6 position by catalytic reduction of 2,4-dichloro-6-iodophenol, leading to the production of tritium-labelled 2,4-dichlorophenyl pyrrolidinecarboxylate (Hamada, Shibata, Kuwano, & Suzuki, 1975).

Chemical Transformations

Adamantylation Reactions

Sokolenko et al. (2011) explored the adamantylation of iodophenols, revealing that reactions involving 2-iodophenol result in specific derivative formations (Sokolenko, Svirskaya, & Rubailo, 2011).

Iodide Detection via HPLC

Verma et al. (1992) developed a method for sensitive detection of iodide, involving derivatization into iodophenols and subsequent high-performance liquid chromatography (HPLC) (Verma, Jain, & Verma, 1992).

Pharmaceutical Research

- Saluretic Agents: Research by Stokker et al. (1980) on 2-(aminomethyl)phenols, including 2,4-difluoro-6-iodophenol derivatives, found significant saluretic and antihypertensive activity, highlighting its potential in pharmaceutical applications (Stokker, Deana, Desolms, Schultz, Smith, Cragoe, Baer, Ludden, Russo, Scriabine, Sweet, & Watson, 1980).

Environmental Analysis

- Water Quality Studies: Dietrich et al. (1999) investigated the formation of iodophenols, including 2,4,6-triiodophenol, in the context of water disinfection for the USA space program, providing insights into water quality and safety (Dietrich, Mirlohi, DaCosta, Dodd, Sauer, Homan, & Schultz, 1999).

Molecular Chemistry and Applications

- Molecular Switching Devices: Kawai et al. (1995) synthesized bisphenolic diarylethenes from iodophenols, demonstrating their potential as molecular switching devices with integrated photochromic and electrochromic properties (Kawai, Gilat, Ponsinet, & Lehn, 1995).

Chemiluminescence Enhancement

- Enhancement of Chemiluminescence Assays: Leong and Fox (1988) explored the use of 4-iodophenol as an enhancer in luminol-based assays, highlighting the potential of iodophenols in bioanalytical methods (Leong & Fox, 1988).

Safety And Hazards

Propriétés

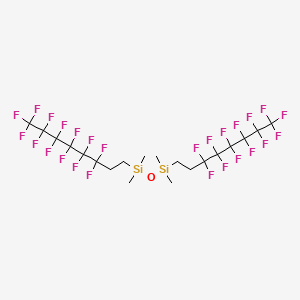

IUPAC Name |

2,4-difluoro-6-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2IO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTJGBIQTKFVRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70623528 | |

| Record name | 2,4-Difluoro-6-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluoro-6-iodophenol | |

CAS RN |

551002-42-7 | |

| Record name | 2,4-Difluoro-6-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-4-Benzyl-[1,4]oxazepan-6-ol](/img/structure/B1343959.png)